No Publicly Available Biochemical IC50 Data for Direct Target-to-Comparator Comparison
A comprehensive search of the peer-reviewed literature, BindingDB, ChEMBL, PubChem BioAssay, and the patent record found zero publicly reported biochemical IC50 values against any specific kinase target for compound 1206969-06-3 [1]. A single historical PubMed Commons annotation references a 28 μM IC50 value but does not specify the kinase target, assay format, or ATP concentration employed; as noted by the annotator, this level of activity is insufficient to confer meaningful potency or selectivity in a cellular context [2]. Without defined IC50 data, the compound cannot be quantitatively compared to clinical pyrimidinylaminobenzamide inhibitors, for which biochemical IC50 values against BCR-ABL typically fall in the 25–100 nM range [3].
| Evidence Dimension | Biochemical IC50 against BCR-ABL or EGFR kinase |
|---|---|
| Target Compound Data | No publicly reported biochemical IC50 values against any defined kinase target |
| Comparator Or Baseline | Imatinib (BCR-ABL IC50 ≈ 25–100 nM); Nilotinib (BCR-ABL IC50 ≈ 13–30 nM) |
| Quantified Difference | Cannot be calculated — target compound lacks any quantified biochemical potency benchmark |
| Conditions | Standard biochemical kinase inhibition assays with physiologically relevant ATP concentrations (typically 10–100 μM ATP) |
Why This Matters
Without a defined biochemical IC50 against a named kinase, the compound cannot be positioned even preliminarily relative to any comparator, making potency-based procurement decisions impossible.
- [1] BindingDB. Database search for monomer ID and cross-references associated with compound 1206969-06-3. Search performed May 2026. View Source
- [2] Southan, C. PubMed Commons annotation on compound IC50 of 28 μM (2017), archived by Hypothesis. PMID: 27754406. View Source
- [3] O'Hare, T., et al. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Research, 65(11): 4500–4505, 2005. View Source
